
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (6-t-BSPP) is a synthetic compound that has been studied extensively for its potential applications in the medical and scientific fields. 6-t-BSPP is a white crystalline solid with a molecular weight of 454.68 g/mol. It is soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 6-t-BSPP has a melting point of about 120-125°C, and a boiling point of about 235-240°C.
Wissenschaftliche Forschungsanwendungen
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been studied extensively for its potential applications in the medical and scientific fields. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used as a catalyst in the synthesis of various pharmaceuticals, such as antibiotics and anticancer drugs. Additionally, it has been used in the synthesis of photoluminescent materials and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to be related to its ability to form strong complexes with transition metals, such as palladium and nickel. These complexes are thought to be responsible for the catalytic activity of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to have antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is its high purity and stability, which makes it an ideal reagent for use in laboratory experiments. Additionally, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is highly toxic and should be handled with extreme care in the laboratory.
Zukünftige Richtungen
The potential applications of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are vast and varied. In the future, it could be used in the synthesis of novel pharmaceuticals and biochemicals. Additionally, it could be used as an effective catalyst in the synthesis of polymers and other materials. It could also be used in the development of new diagnostic and therapeutic agents, such as antibacterial and anticancer drugs. Furthermore, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new imaging technologies, such as MRI and PET scans. Finally, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new materials for medical and industrial applications.
Synthesemethoden
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% was first synthesized in the laboratory by a method known as the “Suzuki-Miyaura cross-coupling reaction”. This reaction involves the use of palladium (Pd) catalysts and a base, such as potassium carbonate (K2CO3). The reaction requires a starting material, such as 4-t-butylsulfamoylphenylboronic acid, which is reacted with pyridine-2-carboxylic acid in the presence of a palladium catalyst. The reaction yields 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% as the final product.
Eigenschaften
IUPAC Name |
6-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQQOMLWBNQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




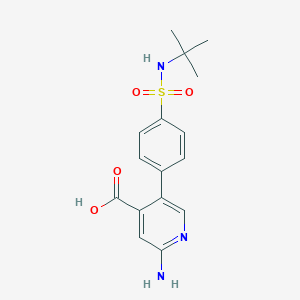
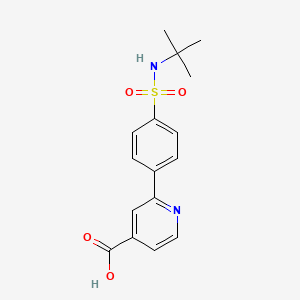
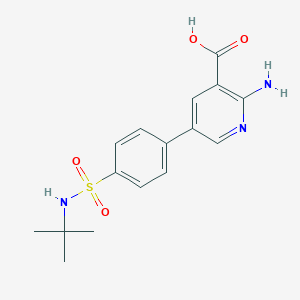
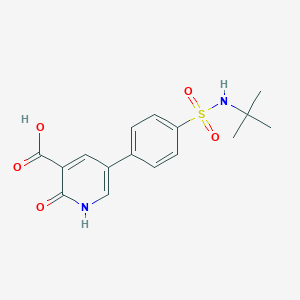

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
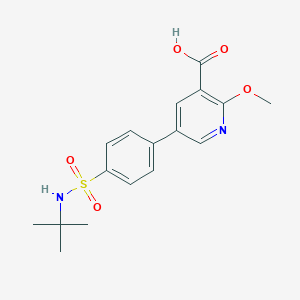
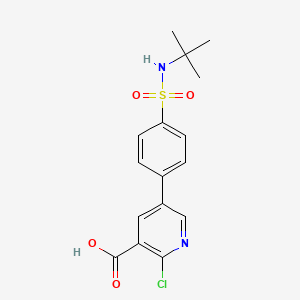
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)